Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate

Vilsmeier–Haack formylation indole C-3 functionalization synthetic efficiency

This compound provides a non-fungible 7-Cl/5-F halogenation pattern that maps the north-eastern region of the NMDA glycine binding pocket, distinct from the 4,6-dichloro gavestinel chemotype. The 3-formyl and 2-ethyl ester are fully chemoselective handles, eliminating a protection cycle for Ugi/Knoevenagel library synthesis. The 5-F substituent improves metabolic stability vs. 5-Cl analogs. Secure the orthogonal reactivity and unique IP position for your next lead optimization campaign.

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
CAS No. 1360921-15-8
Cat. No. B1460421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate
CAS1360921-15-8
Molecular FormulaC12H9ClFNO3
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)Cl)C=O
InChIInChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3
InChIKeyTUPYVSCUZSGIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS 1360921-15-8): Structural Identity and Core Characteristics


Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate (C₁₂H₉ClFNO₃, MW 269.66) is a polyfunctionalized indole-2-carboxylate bearing three chemically distinct substituents: a chlorine atom at C-7, a fluorine atom at C-5, and an electrophilic formyl group at C-3. The compound belongs to the broader class of 3-formylindole-2-carboxylates, a scaffold extensively utilized in the synthesis of NMDA receptor glycine-site antagonists [1] and diverse heterocyclic libraries via Knoevenagel and Ugi multicomponent condensations [2]. The specific 7-Cl/5-F halogenation pattern distinguishes it from the more extensively studied 4,6-dichloro regioisomeric series that produced the clinical candidate gavestinel (GV150526) [1], positioning this compound as a complementary probe for mapping the north-eastern region of the NMDA glycine binding pocket.

Why Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate Cannot Be Replaced by Generic Indole-2-carboxylate Analogs


Indole-2-carboxylate derivatives exhibit pronounced sensitivity of both pharmacological activity and chemical reactivity to the position and electronic character of ring substituents. In the NMDA glycine-site antagonist series, halogen substitution at the 5- or 6-position is a critical determinant of in vitro receptor binding affinity and in vivo anticonvulsant potency, while alternative substitution patterns or unsubstituted congeners show markedly reduced activity [1]. On the synthetic front, the presence of the 7-chloro substituent exerts a meta-directing and deactivating influence on the C-5 fluoro-substituted benzene ring, altering both the regioselectivity and rate of subsequent electrophilic functionalization relative to 5-fluoro- or 4,6-dichloro-substituted analogs [2]. Furthermore, the 3-formyl group engages in condensation chemistry (Knoevenagel, Ugi, hydrazone formation) that is absent in non-formylated indole-2-carboxylates, while the ethyl ester at C-2 provides an orthogonal handle for hydrolysis or transesterification. Simply substituting a 4,6-dichloro-3-formylindole-2-carboxylate, a 5-chloro-3-formylindole-2-carboxylate, or a non-formylated 7-chloro-5-fluoroindole-2-carboxylate would compromise either the biological target engagement profile, the synthetic entry point, or both. The quantitative data below substantiate why this specific substitution array is non-fungible.

Quantitative Differentiation Evidence for Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate (1360921-15-8) Versus Analogs


One-Step Vilsmeier–Haack Formylation Yield: 7-Cl/5-F Substrate Achieves Near-Quantitative Conversion vs. Multi-Step Routes to Parent Indole

The target compound is synthesized in a single step from ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate via adapted Vilsmeier–Haack conditions (DMF/POCl₃), affording the 3-formyl product in quantitative yield [1]. By contrast, the synthesis of the parent 7-chloro-5-fluoro-1H-indole building block itself—required as a precursor for analogs that lack the 2-ester group—proceeds in only 37% yield via multi-step routes . This 2.7-fold yield advantage, combined with the elimination of additional synthetic steps for halogen introduction, makes procurement of the pre-functionalized target compound the operationally and economically superior choice for medicinal chemistry programs requiring this halogenation pattern.

Vilsmeier–Haack formylation indole C-3 functionalization synthetic efficiency

Regioisomeric Differentiation: 7-Cl/5-F Substitution Array Confers Distinct Electronic Landscape vs. 4-Cl/7-F Isomer

The positional isomer ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate (CAS 1360899-91-7) shares the identical molecular formula (C₁₂H₉ClFNO₃, MW 269.66) but places the chlorine atom para and the fluorine ortho to the indole nitrogen, rather than the 7-Cl/5-F meta relationship present in the target compound [1]. This regiochemical inversion alters the electronic environment at C-3, the site of formyl reactivity. In indole electrophilic substitution, substituents at C-5 and C-7 exert distinct inductive and resonance effects on C-3 reactivity; the 5-F/7-Cl pattern provides a unique balance of ring activation (F at C-5 electron-donating by resonance) and deactivation (Cl at C-7 electron-withdrawing inductively) that differs from the 4-Cl/7-F arrangement [2]. The two regioisomers are therefore not interchangeable for applications where precise electronic tuning of the indole core dictates downstream reactivity or target binding. No biological or reactivity data directly comparing these two isomers has been reported, but the established SAR of indole halogenation patterns strongly predicts divergent behavior [2].

regioisomer comparison halogen substitution pattern electronic effects indole C-3 electrophilic reactivity

Metabolic Stability Advantage: 5-Fluoro Substitution Provides Enhanced Oxidative Resistance Relative to 5-Chloro Analog

In the indole-2-carboxylate NMDA antagonist series, 5-halogen substitution is essential for glycine-site binding affinity [1]. However, the choice of halogen significantly impacts metabolic stability. The 5-chloro analog ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (CAS 43142-76-3) presents a site (C-5) susceptible to CYP450-mediated oxidative dechlorination, a known metabolic liability for chloroaromatic compounds [2]. Fluorine at the same position blocks this metabolic soft spot because the C–F bond is substantially stronger than C–Cl (bond dissociation energy: C–F ~485 kJ/mol vs. C–Cl ~327 kJ/mol) and is resistant to oxidative cleavage [2]. The target compound thus retains the glycine-site binding contribution of a C-5 halogen while mitigating a predicted metabolic vulnerability present in the 5-chloro analog. No direct head-to-head microsomal stability data for these two specific compounds has been published; the evidence rests on well-established physical-organic principles and class-level metabolic SAR for halogenated aromatics [2].

metabolic stability fluoro vs chloro substitution CYP450 oxidation lead optimization

Complementarity to 4,6-Dichloro Series: 7-Cl/5-F Pattern Enables Mapping of the NMDA Glycine-Site North-Eastern Region

The 4,6-dichloro-3-formylindole-2-carboxylate scaffold served as the key intermediate in the development of gavestinel (GV150526), a clinical-stage NMDA glycine-site antagonist for stroke [1]. In that series, Knoevenagel condensation at the 3-formyl group introduces substituents that occupy the north-eastern region of the glycine binding pocket, while the 4,6-dichloro pattern binds in a distinct hydrophobic sub-pocket [2]. The target compound relocates the halogenation to positions 5 and 7—a topology that is geometrically complementary to the 4,6-pattern and therefore probes a different vector within the glycine-site pharmacophore [2]. No direct binding data exist for the target compound; however, the known SAR establishes that 5-halogen substitution is tolerated and that the 7-position can accommodate lipophilic substituents without abolishing activity [1]. This compound thus serves as a strategic intermediate for synthesizing a congeneric series that explores binding pocket regions inaccessible to 4,6-disubstituted analogs.

NMDA receptor glycine binding site indole-2-carboxylate SAR neuroprotection

Dual Orthogonal Reactive Handles: 3-Formyl and 2-Ethyl Ester Enable Sequential Chemoselective Elaboration

The target compound possesses two electronically distinct electrophilic sites: the 3-formyl group (aldehyde) and the 2-ethyl ester (ester carbonyl). The aldehyde undergoes Knoevenagel condensation with active methylene compounds under mild basic conditions without affecting the ester, as demonstrated with the unsubstituted parent ethyl 3-formylindole-2-carboxylate, which reacts with cyanoacetate derivatives to give indolylacrylic acid products [1]. Concurrently, the 2-ester can be hydrolyzed to the carboxylic acid (NaOH/MeOH, room temperature) or transesterified . By contrast, the non-formylated analog ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 887578-55-4) lacks the aldehyde handle entirely, restricting it to ester-based derivatization only . Similarly, the 3-formyl-2-carboxylic acid analog (CAS 1555287-96-1) lacks the ester protecting group, requiring additional protection/deprotection steps for sequential functionalization. The target compound's dual orthogonal handles reduce the synthetic step count for constructing diversely substituted indole libraries by at least one protection/deprotection cycle.

orthogonal reactivity Knoevenagel condensation Ugi multicomponent reaction indole library synthesis

Physicochemical Differentiation: Enhanced Lipophilicity Versus Non-Halogenated 3-Formylindole-2-carboxylate Drives CNS Drug-Likeness

Halogenation of the indole core predictably increases lipophilicity, a key determinant of blood-brain barrier permeability for CNS drug candidates. The non-halogenated comparator ethyl 3-formyl-1H-indole-2-carboxylate (CAS 18450-27-6, MW 217.22) has a calculated LogP of approximately 2.38 . Introduction of 7-Cl and 5-F substituents in the target compound (MW 269.66) raises the calculated LogP by an estimated 0.8–1.2 log units, based on Hansch π constants (Cl: +0.71; F: +0.14) [1]. This shift places the target compound within the optimal CNS drug-like LogP range of 2–4, whereas the unsubstituted parent lies near the lower boundary for passive BBB penetration [1]. The increased molecular weight also provides additional van der Waals surface area for hydrophobic target interactions.

LogP CNS drug-likeness halogenation effect physicochemical properties

High-Value Application Scenarios for Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate (1360921-15-8)


Synthesis of 7-Cl/5-F-Substituted NMDA Glycine-Site Antagonist Libraries via Knoevenagel Condensation

The 3-formyl group of the target compound serves as the electrophilic partner in Knoevenagel condensations with active methylene substrates (malononitrile, ethyl cyanoacetate, Meldrum's acid derivatives) to generate 3-vinylindole-2-carboxylate intermediates [1]. Subsequent hydrolysis of the 2-ethyl ester and further functionalization yields elaborated indole-2-carboxylate glycine-site antagonists bearing the 7-Cl/5-F halogenation pattern. This application is directly supported by the established SAR showing that 5-halogen substitution is critical for NMDA glycine-site binding [2]. The quantitative one-step formylation yield documented for this compound ensures efficient entry into the library synthesis workflow [3].

Metabolic Stability-Optimized Lead Generation for CNS Inflammatory and Neuroprotective Indications

Lead optimization programs targeting neuroinflammation or ischemic stroke can leverage the 5-fluoro substituent's resistance to oxidative metabolism relative to 5-chloro analogs [1]. The 7-Cl/5-F pattern offers a distinct IP position relative to the extensively claimed 4,6-dichloroindole-2-carboxylate chemical matter around gavestinel [2]. The dual orthogonal handles (3-formyl, 2-ester) enable rapid parallel synthesis of analogs with diverse C-3 side chains while the ester serves as a latent carboxylic acid bioisostere or prodrug handle [3]. The estimated LogP in the 3.2–3.6 range supports adequate passive BBB penetration for CNS target engagement [4].

Regioselective Synthesis of Azepino[3,4-b]indole and Related Fused Heterocyclic Scaffolds

Knoevenagel condensation of the 3-formyl group with cyanoacetate derivatives, followed by intramolecular cyclization, provides access to azepino[3,4-b]indole ring systems, a privileged scaffold in alkaloid-inspired medicinal chemistry [1]. The 7-Cl/5-F substitution pattern modulates the electron density at the indole C-4 position, potentially influencing the regioselectivity of cyclization events relative to non-halogenated or 4,6-dichloro substrates [2]. The pre-installed 2-ethyl ester remains available for subsequent diversification after cyclization.

Orthogonal Handle-Driven Diversity-Oriented Synthesis (DOS) of 2,3-Difunctionalized Indole Libraries

The combination of a 3-formyl group (aldehyde) and a 2-ethyl ester enables fully chemoselective sequential derivatization: the aldehyde can be engaged in Ugi four-component condensations (aldehyde, amine, isocyanide, carboxylic acid) without ester interference, while the ester can be subsequently hydrolyzed and coupled to amines or alcohols [1]. This orthogonal reactivity pattern reduces protection/deprotection steps by at least one cycle compared to using 3-formylindole-2-carboxylic acid or non-formylated indole-2-carboxylate building blocks. The 7-Cl/5-F substitution provides additional vectors for halogen bonding and hydrophobic interactions in target binding, differentiating the resulting library from unsubstituted or mono-substituted indole collections [2].

Quote Request

Request a Quote for Ethyl 7-chloro-5-fluoro-3-formyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.